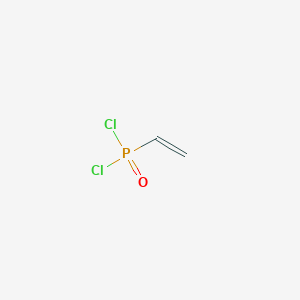

Vinylphosphonic dichloride

Beschreibung

Eigenschaften

IUPAC Name |

1-dichlorophosphorylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2OP/c1-2-6(3,4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSZIADXWDYFKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162551 | |

| Record name | Vinylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-74-0 | |

| Record name | P-Ethenylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Reaction Mechanism

The reaction proceeds via the following pathway:

where represents alkyl or substituted alkyl groups. The reaction is typically conducted at 115–145°C under anhydrous conditions, with catalysts such as iron(III) chloride (FeCl₃) or cuprous chloride (CuCl) accelerating the substitution.

Catalytic Systems and Yields

Key examples from patent data illustrate the variability in yields based on the ester substrate and catalyst:

| Ester Used | Catalyst | PCl₅ (g) | Temperature (°C) | Yield (g) | Purity (n<sub>D</sub><sup>20</sup>) |

|---|---|---|---|---|---|

| Bis-β-chloroethyl ester | FeCl₃ | 864 | 130–140 | 216 | 1.4795 |

| Diethyl ester | CuCl | 208.5 | 115–130 | 46 | 1.4795 |

| Di-(n)-propyl ester | FeCl₃ | 342 | 115–130 | 84 | 1.4795 |

| Di-(iso)-propyl ester | FeCl₃ | 342 | 115–130 | 78 | 1.4795 |

Data derived from Examples 1–7 of US3098865A.

The bis-β-chloroethyl ester substrate achieved the highest yield (74.5% theoretical) due to the electron-withdrawing effect of the β-chloroethyl groups, which facilitates chloride displacement. Lower yields with bulkier esters (e.g., di-(n)-butyl) suggest steric hindrance limits reaction efficiency.

Purification and Byproduct Management

Fractional distillation under reduced pressure (10–15 mm Hg) is critical for isolating pure vinylphosphonic acid dichloride from byproducts such as alkyl chlorides (e.g., ethyl chloride) and phosphorus oxychloride (POCl₃). Residual POCl₃, a toxic and corrosive liquid, must be removed through sequential distillation to prevent downstream contamination.

Chlorination of 2-Acetoxyethanephosphonic Acid Derivatives

An alternative route, disclosed in US4427602A , involves the thermal decomposition of 2-acetoxyethanephosphonic acid derivatives in the presence of phosgene (COCl₂). This method avoids the use of PCl₅ but introduces challenges with byproduct formation.

Reaction Pathway

The process begins with the elimination of acetic acid from 2-acetoxyethanephosphonic acid dichloride:

Subsequent treatment with phosgene at 140–175°C ensures complete chlorination, though this step generates 1,2-dichloroethane as a hazardous byproduct.

Limitations and Industrial Viability

While this method avoids stoichiometric PCl₅, the formation of 1,2-dichloroethane—a known carcinogen—complicates large-scale implementation. Patent data indicate that yields are comparable to the PCl₅ method (~70–75%), but the necessity for rigorous byproduct containment limits its adoption.

Dehydrochlorination of 2-Chloroethanephosphonic Acid Dichloride

A less common approach involves the base-mediated elimination of hydrogen chloride (HCl) from 2-chloroethanephosphonic acid dichloride:

This reaction requires strong bases (e.g., triethylamine) and is typically conducted in aprotic solvents like benzene or dichloromethane. While effective, the need for anhydrous conditions and the corrosivity of HCl gas make this method less practical for industrial settings.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each preparation route:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| PCl₅ with Esters | High yields; scalable; established process | POCl₃ byproduct; requires distillation | 70–75% |

| 2-Acetoxyethanephosphonic Acid Route | Avoids PCl₅; moderate yields | 1,2-Dichloroethane byproduct; toxicity | 65–70% |

| Dehydrochlorination | Simple mechanism; minimal reagents | Low yields; HCl gas handling requirements | 50–60% |

Analyse Chemischer Reaktionen

Reaction of Vinylphosphonic Acid Esters with PCl₅

Phosphorus pentachloride (PCl₅) reacts with vinylphosphonic acid esters (e.g., diethyl or bis-β-chloroethyl esters) at 100–160°C. Catalysts such as FeCl₃ or CuCl (0.5–1% by weight of the ester) enhance yield and purity .

Example Conditions and Yields:

| Ester Used | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bis-β-chloroethyl ester | FeCl₃ | 115–145 | 71.6 |

| Diethyl ester | CuCl | 115–130 | 56.1 |

| Di-n-propyl ester | FeCl₃ | 115–130 | 58.8 |

This method avoids side reactions despite the activated double bond, due to controlled conditions .

Phosgenation of 1,2-Dichloroethane

An alternative route involves reacting 1,2-dichloroethane with phosgene (COCl₂) at 80–100°C, yielding vinylphosphonic dichloride via elimination of HCl .

Hydrolysis to Vinylphosphonic Acid

Vinylphosphonic dichloride hydrolyzes in inert solvents (e.g., CH₂Cl₂) with stoichiometric water at 0–20°C, producing vinylphosphonic acid (C₂H₅PO₃H₂) and HCl . Excess water requires separation post-reaction.

Reaction:

Conditions:

Esterification with Alcohols

The dichloride reacts with alcohols to form esters, enabling access to derivatives like diphenyl or diallyl esters, which are otherwise challenging to synthesize .

General Reaction:

Notable Examples:

| Alcohol | Product | Application |

|---|---|---|

| Phenol | Diphenyl ester | High-purity adhesives |

| Allyl alcohol | Diallyl ester | Crosslinking agents |

| Decanol | Didecyl ester | Corrosion inhibitors |

Copolymerization with Vinyl Monomers

Vinylphosphonic dichloride copolymerizes with methyl methacrylate (MMA) or styrene (St) under γ-radiation. Reactivity ratios indicate preferential incorporation of comonomers .

Reactivity Ratios (VPDC–MMA System):

Key Findings:

- MMA dominates the copolymer chain due to higher reactivity.

- Polymers exhibit thermal stability up to 200°C, suitable for coatings .

Formation of Coordination Complexes

Vinylphosphonic dichloride-derived polymers form luminescent complexes with Eu³⁺, useful in optoelectronics. For example:

Wissenschaftliche Forschungsanwendungen

Polymer Science

Polyvinylphosphonic Acid and Its Copolymers

Vinylphosphonic dichloride is primarily used to synthesize polyvinylphosphonic acid (PVPA) through polymerization processes. PVPA exhibits unique properties that make it suitable for various applications:

- Adhesives : PVPA enhances adhesion between organic and inorganic materials, making it vital in coatings and sealants .

- Corrosion Resistance : PVPA-based polymers are employed in anticorrosive coatings, providing protection to metal substrates .

- Electrolyte Membranes : These polymers are integral to polymer electrolyte membranes used in fuel cells, contributing to their efficiency and performance .

Hydrogels for Biomedical Applications

PVPA copolymers, particularly with acrylic acid, have shown promise in biomedical applications:

- Bone Tissue Engineering : Hydrogels made from poly(vinylphosphonic acid-co-acrylic acid) have been developed as scaffolds for bone regeneration. These materials can bind to calcium ions, promoting mineralization and enhancing bone formation .

- Drug Delivery Systems : The hydrophilic nature of PVPA allows it to be used in drug delivery systems where controlled release is essential .

Biomedical Engineering

Synthetic Bone Grafts

Research indicates that PVPA-based hydrogels can be tailored for optimal mechanical properties and cell adhesion, making them suitable for use as synthetic bone grafts. These materials can be molded into specific shapes required for surgical interventions, thereby facilitating better integration with natural bone tissue .

Dental Applications

PVPA is also utilized in dental cements due to its adhesive properties and biocompatibility. The ability to form strong bonds with dental substrates makes it a preferred choice for restorative dental procedures .

Environmental Technology

Adsorption Applications

Vinylphosphonic dichloride derivatives have been explored for their capacity to create materials with high adsorption capabilities for contaminants:

- Dye Removal : Poly(vinylphosphonic acid-co-acrylic acid) hydrogels have demonstrated significant dye adsorption capacities, making them potential candidates for wastewater treatment applications .

- Heavy Metal Ion Removal : The unique binding properties of PVPA allow it to interact effectively with heavy metal ions, which can be beneficial in environmental remediation efforts.

Synthesis and Characterization

The synthesis of vinylphosphonic dichloride typically involves reacting vinyl phosphonic acid esters with phosphorus pentachloride under controlled conditions. This process yields vinylphosphonic dichloride, which can then be polymerized or reacted further to develop various functional materials .

Case Study 1: Bone Tissue Scaffolds

A study investigated the use of poly(vinylphosphonic acid-co-acrylic acid) hydrogels as scaffolds for bone tissue engineering. The results indicated that increasing the vinylphosphonic acid content improved the mechanical properties and cell proliferation rates, suggesting enhanced potential for clinical applications .

Case Study 2: Environmental Remediation

Research on PVPA-based hydrogels showed promising results in dye adsorption from wastewater. The synthesized materials exhibited high porosity and swelling capacities, leading to effective contaminant removal within short contact times .

Wirkmechanismus

The mechanism of action of vinylphosphonic dichloride involves its reactivity with nucleophiles and its ability to undergo polymerization. The vinyl group allows for polymerization reactions, while the phosphonic dichloride group can react with various nucleophiles, leading to the formation of a wide range of derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Vinylphosphonic Acid: A direct derivative of vinylphosphonic dichloride, used in similar applications but with different reactivity due to the absence of chlorine atoms.

2-Chloroethylphosphonic Dichloride: A precursor in the synthesis of vinylphosphonic dichloride, with different reactivity and applications.

Uniqueness: Vinylphosphonic dichloride is unique due to its dual functionality, combining the reactivity of both vinyl and phosphonic dichloride groups. This makes it a versatile reagent in various chemical processes, allowing for the synthesis of a wide range of derivatives and polymers .

Biologische Aktivität

Vinylphosphonic dichloride (VPD) is a compound of significant interest in the field of organophosphorus chemistry, particularly due to its biological activities and potential applications in medicinal chemistry. This article explores the synthesis, biological properties, and applications of VPD, supported by data tables and relevant case studies.

Vinylphosphonic dichloride is a derivative of vinylphosphonic acid, characterized by its two chlorine substituents. It has been recognized for its reactivity and potential therapeutic uses, particularly in the synthesis of biologically active compounds. The compound is often used as an intermediate in the production of phosphonates and phosphonic acids, which exhibit a range of biological activities, including antimicrobial and antiviral properties.

Synthesis of Vinylphosphonic Dichloride

The synthesis of vinylphosphonic dichloride typically involves the reaction of vinyl phosphonic acid esters with phosphorus pentachloride at elevated temperatures (100-160°C). This process yields VPD along with other by-products such as dichlorethane and phosphorus oxychloride. The reaction conditions can be optimized to improve yield and purity, as demonstrated in various experimental setups .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | React vinyl phosphonic acid esters with phosphorus pentachloride. |

| 2 | Heat the mixture to 100-160°C. |

| 3 | Collect by-products (e.g., dichlorethane) via distillation. |

| 4 | Purify vinylphosphonic dichloride through vacuum distillation. |

Antimicrobial Properties

Vinylphosphonic dichloride and its derivatives have shown promising antimicrobial activities against a variety of pathogens. Studies indicate that compounds derived from VPD exhibit significant inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics or antiseptics. For example, certain b-substituted vinylphosphonates derived from VPD have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

In addition to antibacterial properties, VPD derivatives have been studied for their antiviral capabilities. Research has indicated that these compounds can inhibit viral replication mechanisms, offering a pathway for therapeutic interventions against viral infections. The mechanism often involves interference with viral entry or replication processes within host cells .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of a series of b-substituted vinylphosphonates against Staphylococcus aureus and Escherichia coli.

- Results showed that compounds with higher phosphonate content exhibited lower minimum inhibitory concentrations (MIC), indicating stronger antimicrobial activity.

-

Case Study on Antiviral Properties :

- A series of experiments tested the antiviral activity of vinylphosphonic acid derivatives against influenza virus.

- Findings suggested that these compounds significantly reduced viral titers in vitro, highlighting their potential as antiviral agents.

Research Findings

Recent research has focused on the development of copolymers incorporating vinylphosphonic acid, which have shown enhanced biological activity compared to their monomeric counterparts. For instance, poly(vinylphosphonic acid-co-acrylic acid) hydrogels were found to promote cell adhesion and proliferation, making them suitable for biomedical applications such as tissue engineering .

Q & A

Basic: What are the established synthesis protocols for vinylphosphonic dichloride, and how can purity be optimized?

Methodological Answer:

Vinylphosphonic dichloride is typically synthesized via phosphorylation of vinyl precursors using phosphorus trichloride (PCl₃) under controlled conditions. A common approach involves bubbling oxygen through a mixture of PCl₃ and vinyl derivatives to facilitate oxidation, followed by distillation under reduced pressure to isolate the product . To optimize purity:

- Use inert atmospheres (e.g., argon) to prevent hydrolysis.

- Employ fractional distillation with precise temperature gradients (e.g., 80–100°C at 10–15 mmHg).

- Validate purity via <sup>31</sup>P NMR spectroscopy (δ ≈ 20–25 ppm for dichloride species) and titration methods for active chloride content .

Advanced: How can computational modeling improve reaction pathway predictions for vinylphosphonic dichloride derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) enable mechanistic insights into phosphorylation reactions. Key steps include:

- Simulating transition states to identify energy barriers for vinyl-PCl₃ interactions.

- Predicting regioselectivity in derivative formation (e.g., vinyl vs. alkyl substituents).

- Validating simulations with experimental kinetic data (e.g., Arrhenius plots) to refine computational parameters .

Basic: What analytical techniques are critical for characterizing vinylphosphonic dichloride, and how are data conflicts resolved?

Methodological Answer:

- Primary Techniques:

- <sup>1</sup>H/<sup>31</sup>P NMR : Confirm molecular structure and detect hydrolyzed impurities (e.g., phosphonic acids).

- FT-IR : Identify P=O (1250–1300 cm⁻¹) and P-Cl (500–600 cm⁻¹) stretches.

- Elemental Analysis : Verify Cl and P content (±0.3% tolerance).

- Conflict Resolution:

Advanced: How can factorial design optimize reaction conditions for vinylphosphonic dichloride copolymerization?

Methodological Answer:

A 2<sup>k</sup> factorial design (k = variables) minimizes experiments while maximizing data robustness:

- Variables : Temperature (80–120°C), monomer ratio (1:1–1:3), catalyst concentration (0.5–2 mol%).

- Response Metrics : Yield, molecular weight (GPC), and thermal stability (TGA).

- Analysis : ANOVA to identify significant factors (p < 0.05) and interaction effects. For example, high temperature and excess monomer may favor crosslinking but reduce solubility .

Basic: What safety protocols are essential when handling vinylphosphonic dichloride in lab settings?

Methodological Answer:

- Containment : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile Cl species.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and aprons.

- Emergency Protocols : Neutralize spills with dry sodium bicarbonate; rinse exposures with 0.1 M NaOH followed by water .

Advanced: How do solvent polarity and Lewis acid catalysts influence the reactivity of vinylphosphonic dichloride in Michael additions?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize electrophilic P centers, accelerating nucleophilic attacks.

- Catalysts : SnCl₄ or AlCl₃ enhance electrophilicity via coordination to Cl atoms.

- Method : Monitor reaction progress via <sup>31</sup>P NMR shifts (Δδ > 5 ppm indicates adduct formation). Compare turnover frequencies (TOF) under varying conditions to map catalytic efficiency .

Basic: What are the common impurities in vinylphosphonic dichloride synthesis, and how are they quantified?

Methodological Answer:

- Impurities : Hydrolyzed byproducts (e.g., vinylphosphonic acid), unreacted PCl₃.

- Quantification :

Advanced: How can machine learning models predict vinylphosphonic dichloride’s compatibility with novel monomers?

Methodological Answer:

- Data Inputs : Monomer descriptors (Hammett σ, logP), reaction conditions (T, pH).

- Algorithms : Random Forest or neural networks trained on copolymerization datasets (e.g., reactivity ratios, Tg values).

- Validation : Compare predicted vs. experimental DSC glass transition temperatures (ΔTg < 5°C acceptable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.